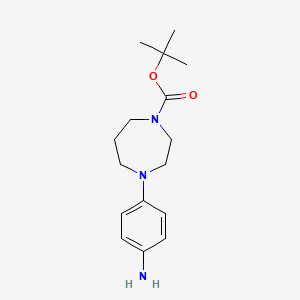![molecular formula C14H20BrNO2 B6165172 tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate CAS No. 914103-95-0](/img/no-structure.png)
tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate” is a chemical compound with the molecular formula C13H18BrNO2 . It has an average mass of 300.191 Da and a monoisotopic mass of 299.052094 Da . It is also known by other names such as “tert-Butyl [2- (4-bromophenyl)ethyl]carbamate” and "Carbamic acid, N- [2- (4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 2-[4-(bromomethyl)phenyl]ethyl group . The presence of the bromomethyl group suggests that this compound could be used as a building block in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate” include a boiling point of 309.7±25.0 °C and a density of 1.376±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate involves the reaction of tert-butyl carbamate with 4-(bromomethyl)benzyl chloride in the presence of a base to form the intermediate compound, which is then reacted with 2-aminoethylamine to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-(bromomethyl)benzyl chloride", "base", "2-aminoethylamine" ], "Reaction": [ "Step 1: tert-butyl carbamate is dissolved in a suitable solvent and cooled to 0-5°C.", "Step 2: 4-(bromomethyl)benzyl chloride is added dropwise to the reaction mixture with stirring.", "Step 3: The reaction mixture is stirred at 0-5°C for 1-2 hours.", "Step 4: A base such as sodium hydride or potassium carbonate is added to the reaction mixture to neutralize the hydrogen bromide formed during the reaction.", "Step 5: The intermediate compound is extracted with a suitable solvent and dried over anhydrous sodium sulfate.", "Step 6: 2-aminoethylamine is added to the dried intermediate compound and the reaction mixture is heated to reflux for 4-6 hours.", "Step 7: The reaction mixture is cooled and the product is extracted with a suitable solvent.", "Step 8: The solvent is evaporated under reduced pressure to yield the final product, tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate." ] } | |
Numéro CAS |
914103-95-0 |
Nom du produit |
tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate |
Formule moléculaire |
C14H20BrNO2 |
Poids moléculaire |
314.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



